(R)-3-(3-Bromophenoxy)butanoic acid
Description
(R)-3-(3-Bromophenoxy)butanoic acid is a chiral carboxylic acid characterized by a bromophenoxy substituent at the third carbon of a butanoic acid backbone. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.1 g/mol (approximated based on positional isomer data) .
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
(3R)-3-(3-bromophenoxy)butanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
CGNYYRLNHNACLI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC(=CC=C1)Br |
Canonical SMILES |
CC(CC(=O)O)OC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Bromophenoxy)butanoic acid typically involves the reaction of 3-bromophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-bromophenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Bromophenoxy)butanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Bromophenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenoxybutanoic acids, depending on the nucleophile used.
Scientific Research Applications
®-3-(3-Bromophenoxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated phenols on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(3-Bromophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs
Key Findings :
- Positional Isomerism: 4-(3-Bromophenoxy)butanoic acid differs only in the phenoxy group’s position (C4 vs. C3), leading to subtle variations in dipole moments and crystallization behavior .
- Amino Acid Analogs: 2-Amino-4-(3-bromophenyl)butanoic acid incorporates an amino group, enabling integration into peptide chains. Its bromophenyl moiety may enhance binding to hydrophobic enzyme pockets .
Functional Analogs
Table 2: Functional Analogs with Shared Moieties
| Compound Name | CAS No. | Molecular Formula | Functional Groups | Applications |
|---|---|---|---|---|
| Fmoc-D-Asp(OPP)-OH | 855853-24-6 | C₂₈H₂₇NO₆ | Fluorogenic, Fmoc-protected | Peptide synthesis, fluorescence assays |
| Ethyl 3-hydroxy-butanoate | Not provided | C₆H₁₂O₃ | Hydroxyester | Flavor/aroma agent (ripe fruits) |
| 3-Methylbutanoic acid | 503-74-2 | C₅H₁₀O₂ | Branched-chain carboxylic acid | Fermented food odorant (rancid notes) |
Key Findings :
- Peptide Synthesis: Fmoc-D-Asp(OPP)-OH shares a butanoic acid backbone but includes fluorogenic and protecting groups, enabling controlled peptide assembly .
- Odor Profiles: Simpler butanoic acids (e.g., 3-methylbutanoic acid) are volatile and contribute to rancid or cheesy odors in foods, whereas bromophenoxy derivatives are less volatile and more suited to pharmaceutical uses .
Application-Oriented Analogs
Anti-Inflammatory Derivatives (Patent Data):
- 2-(Substituted oxygen)-3-(substituted phenyl)propionic acids: These compounds, with shorter chains and varied substituents, demonstrate efficacy in reducing inflammation, suggesting that (R)-3-(3-bromophenoxy)butanoic acid could be optimized for similar therapeutic roles .
- 2-Methyl-2-(phenoxy)propionic acid: Lacks bromine but shows enhanced bioavailability due to its compact structure, highlighting a trade-off between bulkier substituents and pharmacokinetics .
Biological Activity
(R)-3-(3-Bromophenoxy)butanoic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
(R)-3-(3-Bromophenoxy)butanoic acid features a butanoic acid backbone with a bromophenoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 245.1 g/mol. The presence of the bromine atom in the phenyl group may enhance its interaction with biological targets, influencing its pharmacological properties.
The biological activity of (R)-3-(3-Bromophenoxy)butanoic acid is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may modulate enzyme activity, affecting metabolic pathways.
- Receptors : It is suggested to interact with neurotransmitter receptors, particularly those related to gamma-aminobutyric acid (GABA), due to structural similarities with GABA analogs.
Biological Activity
Research indicates that (R)-3-(3-Bromophenoxy)butanoic acid exhibits various biological activities:
- Anti-inflammatory Effects : Studies have shown that the compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Neuropharmacological Effects : Its ability to modulate neurotransmitter systems positions it as a candidate for neuropharmacological research, particularly in conditions like anxiety and depression .
Data Table: Summary of Biological Activities
Case Studies
-
Study on Anti-inflammatory Properties :
- A study conducted on human macrophages demonstrated that (R)-3-(3-Bromophenoxy)butanoic acid significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound was tested at various concentrations, showing a dose-dependent response.
- Neuropharmacological Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
